![molecular formula C12H10ClNO2 B2387265 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid CAS No. 436087-26-2](/img/structure/B2387265.png)
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid
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Overview
Description
“2-Chloro-6,8-dimethylquinoline-3-carboxylic acid” is a chemical compound . It is related to the quinoline family, which is a class of organic compounds that are widely used in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multicomponent one-pot reactions and solvent-free reaction conditions . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .Molecular Structure Analysis
The molecular formula of “2-Chloro-6,8-dimethylquinoline-3-carboxylic acid” is C12H10ClNO2 . The molecular weight is 235.67 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical form of “2-Chloro-6,8-dimethylquinoline-3-carboxylic acid” is solid . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
- Antimicrobial Agents : Researchers explore its potential as an antimicrobial agent due to its quinoline scaffold, which is known for its bioactivity against bacteria and fungi .
- Anticancer Properties : Quinoline derivatives have been investigated for their anticancer effects. This compound’s unique structure may contribute to novel drug development .
- Luminescent Materials : Quinoline-based compounds exhibit fluorescence properties. Researchers study their luminescence behavior for applications in sensors, imaging, and optoelectronics .
- Building Block : Chemists use this compound as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse modifications .
- Quinoline Derivatives : The synthesis of quinoline derivatives is an active area of research. This compound contributes to the diversity of quinoline-based heterocycles .
- Pesticides and Herbicides : Quinoline derivatives have been explored for their pesticidal and herbicidal properties. This compound’s chloro-substituted quinoline ring may play a role in these applications .
- Chelating Agent : Quinoline derivatives can act as chelating agents, forming complexes with metal ions. Researchers investigate their use in analytical techniques such as metal ion detection and separation .
Medicinal Chemistry and Drug Development
Materials Science
Organic Synthesis
Heterocyclic Chemistry
Agrochemicals
Analytical Chemistry
Safety and Hazards
properties
IUPAC Name |
2-chloro-6,8-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(13)14-10/h3-5H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNYWYKOVJHMJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid |
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